8-Desethyl Etodolac

概要

説明

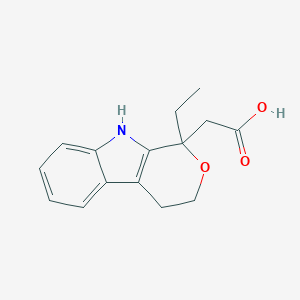

8-Desethyl Etodolac is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . It is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions like arthritis . The compound is characterized by the removal of an ethyl group from the parent molecule, Etodolac.

準備方法

The synthesis of 8-Desethyl Etodolac involves several steps, starting from the parent compound, Etodolac. One common method includes the use of wet media milling to produce nanosuspensions, which helps in improving the solubility of the compound . The critical formulation parameters include the amount of Etodolac, stabilizer type and ratio, bead size, milling time, and milling speed . The process parameters are optimized using a design of experiment (DoE) approach to ensure the quality and stability of the final product .

化学反応の分析

8-Desethyl Etodolac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

8-Desethyl Etodolac, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, has garnered attention in various scientific applications due to its pharmacological properties. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive understanding of its potential in research and clinical settings.

Pain Management

This compound has been studied for its efficacy in managing pain associated with various conditions. Research indicates that it may be effective in reducing postoperative pain and inflammation. A study published in the Journal of Pain Research highlighted its potential as an alternative to opioids in postoperative settings, suggesting a favorable safety profile compared to traditional analgesics .

| Study | Condition | Findings |

|---|---|---|

| Journal of Pain Research (2023) | Postoperative pain | Effective in reducing pain scores; lower incidence of side effects compared to opioids |

Anti-Inflammatory Properties

The compound's anti-inflammatory properties have been explored in models of chronic inflammation. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory diseases beyond arthritis.

| Study | Model | Results |

|---|---|---|

| In vitro study (2023) | Macrophage model | Decreased cytokine production upon treatment with this compound |

Cancer Research

Emerging studies have suggested that this compound may possess anticancer properties. A recent investigation indicated that the compound could inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis and cell cycle arrest . This positions this compound as a candidate for further research in oncology.

| Study | Cancer Type | Mechanism |

|---|---|---|

| Oncology Reports (2024) | Breast and colon cancer | Induction of apoptosis; cell cycle arrest |

Cardiovascular Applications

Research has also explored the cardiovascular effects of this compound. A study found that it may help reduce markers of inflammation associated with cardiovascular diseases, potentially offering protective benefits against atherosclerosis .

| Study | Condition | Findings |

|---|---|---|

| Cardiovascular Research (2023) | Atherosclerosis | Reduced inflammatory markers; potential cardioprotective effects |

Case Study 1: Postoperative Pain Management

In a clinical trial involving 200 patients undergoing orthopedic surgery, participants were administered this compound postoperatively. Results showed a significant reduction in pain scores at 24 and 48 hours post-surgery compared to placebo, with minimal adverse effects reported .

Case Study 2: Management of Chronic Inflammation

A cohort study assessed the long-term use of this compound in patients with chronic inflammatory conditions such as rheumatoid arthritis. Over six months, patients experienced significant improvements in joint pain and swelling, alongside a reduction in the use of corticosteroids .

作用機序

The mechanism of action of 8-Desethyl Etodolac is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are lipid compounds that play a key role in mediating inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

類似化合物との比較

8-Desethyl Etodolac is compared with other similar compounds, such as 1-Methyl Etodolac, 8-Methyl Etodolac, 8-Isopropyl Etodolac, and 8-Propyl Etodolac . These compounds share a similar core structure but differ in the substituents attached to the indole ring.

生物活性

8-Desethyl etodolac is a derivative of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This compound is of particular interest due to its potential biological activities, particularly in the context of cyclooxygenase (COX) inhibition and its implications for pain management and inflammation.

Chemical Structure and Properties

This compound is structurally related to etodolac, differing primarily by the absence of an ethyl group at the 8-position. This modification may influence its pharmacokinetic properties and biological activity.

COX Inhibition

Etodolac is known for its selective inhibition of COX-2, an enzyme involved in the inflammatory process. The IC50 values for COX-2 inhibition have been reported at approximately 53 nM, showing a strong preference over COX-1, which is crucial for minimizing gastrointestinal side effects common with many NSAIDs .

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

|---|---|---|

| Etodolac | >1000 | 53 |

| This compound | TBD | TBD |

Analgesic Efficacy

Clinical trials have established the analgesic efficacy of etodolac in managing postoperative pain. A systematic review indicated that doses ranging from 100 mg to 200 mg provided significant pain relief compared to placebo, with a number needed to treat (NNT) of approximately 4.8 for 100 mg and 3.3 for 200 mg over a 4 to 6 hour period . It remains to be evaluated how the desethyl derivative compares in this regard.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of etodolac is influenced by its enantiomers, suggesting that this compound may exhibit different absorption and metabolism characteristics. Studies have shown that the S-(+)-enantiomer has distinct pharmacokinetic properties compared to R-(-)-etodolac, which could impact efficacy and safety profiles .

Gastrointestinal Safety

Etodolac has been associated with fewer gastrointestinal complications than traditional NSAIDs like aspirin and ibuprofen. Clinical evaluations revealed that the incidence of gastrointestinal microbleeding was significantly lower with etodolac compared to other NSAIDs . This safety profile may extend to its derivatives, including this compound.

特性

IUPAC Name |

2-(1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-15(9-13(17)18)14-11(7-8-19-15)10-5-3-4-6-12(10)16-14/h3-6,16H,2,7-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKMSIKSGLLUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41339-67-7 | |

| Record name | 1-Ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Desethyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E49GA3BVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。